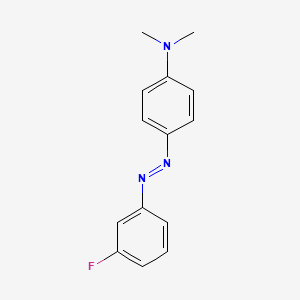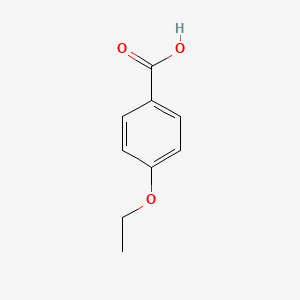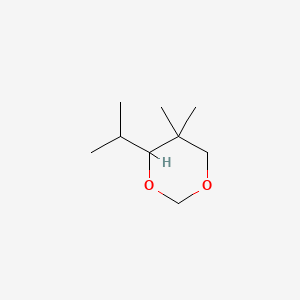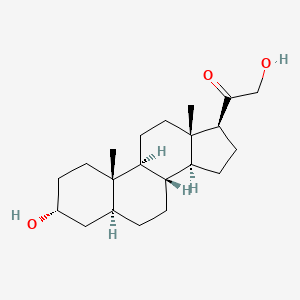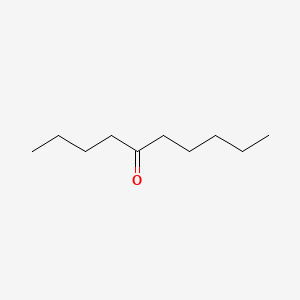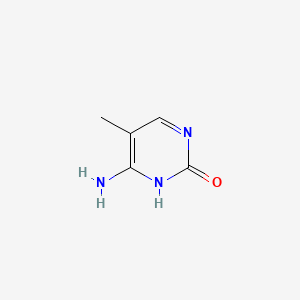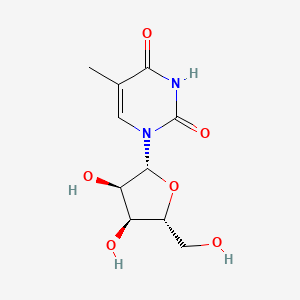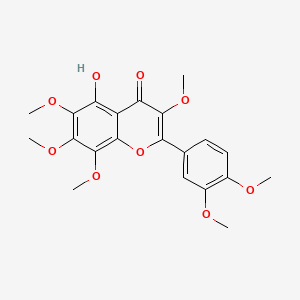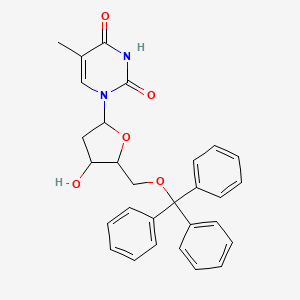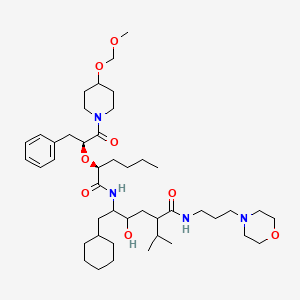
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A 74273 is a nonpeptidic and renin inhibitor. It may be used to treat cardiovascular diseases due to renin inhibition.
Wissenschaftliche Forschungsanwendungen
In Vivo Radioligand for Acetylcholinesterase
Gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide derivatives, such as 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, have been studied for their potential as in vivo radioligands for acetylcholinesterase (AChE) inhibitors. These compounds demonstrate good blood-brain permeability, although their uniform regional brain distribution limits their effectiveness for in vivo imaging studies of AChE in the mammalian brain (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).
Potential Selective Antagonists of Neuroexcitatory Amino Acids
Derivatives such as the bicyclic lactones derived from kainic acid have been designed and synthesized as potential selective antagonists of neuroexcitatory amino acids. These compounds show promising inhibition of Na+ fluxes induced by neuroexcitants like kainic acid and N-methyl-D-aspartic acid, suggesting potential therapeutic applications in neurology (Goldberg, Luini, & Teichberg, 1983).
Leukotriene A4 Hydrolase Inhibitors
Gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide analogs have been identified as potent leukotriene A4 hydrolase inhibitors. This enzyme is a key target for pharmacological intervention in diseases like inflammatory bowel disease, psoriasis, rheumatoid arthritis, and asthma. Studies have led to the identification of clinical candidates such as SC-57461A, demonstrating the potential of these compounds in treating inflammatory conditions (Penning et al., 2002).
Synthesis of Potent Analgesics
Compounds like methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate have been synthesized as part of the study on gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide derivatives. These studies focus on achieving suitable substitutions on nitrogen atoms to create extremely potent analgesics, indicating the potential of these compounds in pain management (Van Daele et al., 1976).
Topical Drug Delivery Prodrugs
Research into morpholinyl- and methylpiperazinylacyloxyalkyl esters of certain acids has been conducted to evaluate their potential as prodrugs for topical drug delivery. These studies demonstrate that the appropriate combination of aqueous solubility, lipophilicity, and fast enzymatic hydrolysis can lead to improved topical delivery, highlighting the versatility of gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide derivatives in drug delivery systems (Rautio et al., 2000).
Eigenschaften
CAS-Nummer |
130316-95-9 |
|---|---|
Produktname |
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide |
Molekularformel |
C44H74N4O8 |
Molekulargewicht |
787.1 g/mol |
IUPAC-Name |
6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[(2S)-1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoyl]amino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C44H74N4O8/c1-5-6-18-40(56-41(30-35-16-11-8-12-17-35)44(52)48-23-19-36(20-24-48)55-32-53-4)43(51)46-38(29-34-14-9-7-10-15-34)39(49)31-37(33(2)3)42(50)45-21-13-22-47-25-27-54-28-26-47/h8,11-12,16-17,33-34,36-41,49H,5-7,9-10,13-15,18-32H2,1-4H3,(H,45,50)(H,46,51)/t37?,38?,39?,40-,41-/m0/s1 |
InChI-Schlüssel |
NVMVSIUABPBQIL-UOKFUGOKSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)O[C@@H](CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC |
SMILES |
CCCCC(C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)OC(CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC |
Kanonische SMILES |
CCCCC(C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)OC(CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A 74273 A-74273 A74273 gamma-hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



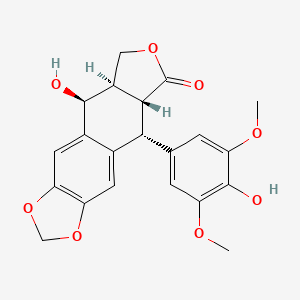
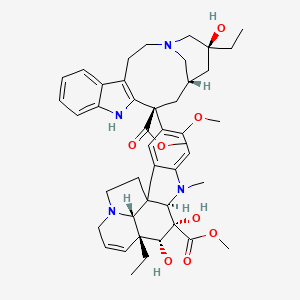
![[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester](/img/structure/B1664169.png)
